methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Description
Methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “methyl 2-{1-[(1H-1,3-benzodiazol-2-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl}acetate”, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various biological targets. They have been found to bind to DNA grooves and have peroxide mediated DNA-cleavage properties . They also have the ability to bind to receptor tyrosine kinases, which mediate the actions of insulin-like growth factor 1 (IGF1) .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular function. When it binds to DNA grooves, it can cause DNA cleavage, which can lead to cell death . When it binds to receptor tyrosine kinases, it can mediate the actions of IGF1, which plays a crucial role in cell growth and survival .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. Its ability to cause DNA cleavage can disrupt DNA replication and transcription, leading to cell death . Its interaction with receptor tyrosine kinases can affect the IGF1 signaling pathway, which plays a crucial role in cell growth and survival .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The compound’s action results in significant molecular and cellular effects. Its ability to cause DNA cleavage can lead to cell death, making it potentially useful in treating diseases characterized by abnormal cell growth . Its interaction with receptor tyrosine kinases can affect cell growth and survival, which could have implications for diseases like cancer .
Properties
IUPAC Name |
methyl 2-[1-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-15(21)8-10-13(20)6-7-19(16(10)22)9-14-17-11-4-2-3-5-12(11)18-14/h2-7,20H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVUIQZLVRLTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.